REACTION_CXSMILES
|
[S].[F-:2].[K+].[F:4][C:5]([F:12])([F:11])[C:6](F)=[C:7]([F:9])[F:8].C[S:14](C)=O>>[F:2][C:7]([F:9])([F:8])[C:6]([C:5]([F:12])([F:11])[F:4])=[S:14] |f:1.2,^3:0|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 500 mL flask as described in Example II
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=S)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.275 mol | |
AMOUNT: MASS | 104 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |